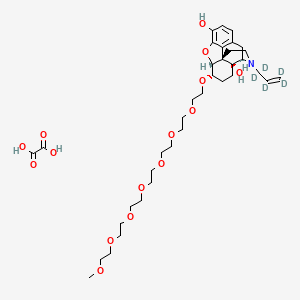
Naloxegol-d5 (oxalate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naloxegol-d5 (oxalate) is a deuterated form of naloxegol, a peripherally acting μ-opioid receptor antagonist. It is primarily used to treat opioid-induced constipation in patients with chronic non-cancer pain. The compound is formulated as an oxalate salt, which enhances its solubility across a wide range of physiological pH levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of naloxegol-d5 (oxalate) originates from naloxone, which undergoes PEGylation to form naloxegol. The process involves several steps, including stereoselective reduction and purification. The final product is obtained as an oxalate salt, which ensures high yield and purity .
Industrial Production Methods: Industrial production of naloxegol-d5 (oxalate) follows a robust and improved process that ensures a purity greater than 99.5% and minimal impurities. This process is designed to be scalable and efficient, making it suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions: Naloxegol-d5 (oxalate) primarily undergoes substitution reactions due to its PEGylated structure. It is also sensitive to oxidation and reduction reactions, which can alter its pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of naloxegol-d5 (oxalate) include cytochrome P450 (CYP) 3A4 modulators, which significantly affect its exposure. The compound is also sensitive to food, which increases its bioavailability .
Major Products Formed: The major products formed from the reactions of naloxegol-d5 (oxalate) include various metabolites found in feces, urine, and plasma. These metabolites do not exhibit unique or disproportionate properties compared to the parent compound .
Aplicaciones Científicas De Investigación
Naloxegol-d5 (oxalate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in pharmacokinetic and pharmacodynamic studies to understand its effects on opioid-induced constipation. The compound is also valuable in studying the interactions between opioid receptors and antagonists, providing insights into the development of new therapeutic agents .
Mecanismo De Acción
Naloxegol-d5 (oxalate) functions as a peripherally acting μ-opioid receptor antagonist. It binds to opioid receptors in the gastrointestinal tract, inhibiting the constipating effects of opioids without affecting their central analgesic effects. This selective antagonism is achieved through its PEGylated structure, which prevents it from crossing the blood-brain barrier .
Comparación Con Compuestos Similares
Similar Compounds:
- Naloxone
- Methylnaltrexone
- Alvimopan
Uniqueness: Naloxegol-d5 (oxalate) is unique due to its PEGylated structure, which allows for high selectivity for peripheral opioid receptors. Unlike naloxone, which can cross the blood-brain barrier, naloxegol-d5 (oxalate) remains confined to the peripheral tissues, reducing the risk of central nervous system side effects .
Propiedades
Fórmula molecular |
C36H55NO15 |
|---|---|
Peso molecular |
746.8 g/mol |
Nombre IUPAC |
(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid |
InChI |
InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29+,32-,33-,34+;/m0./s1/i1D2,3D,9D2; |
Clave InChI |
MNYIRXLCPODKLG-ATRJOQGASA-N |
SMILES isomérico |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)OCCOCCOCCOCCOCCOCCOCCOC)[2H].C(=O)(C(=O)O)O |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


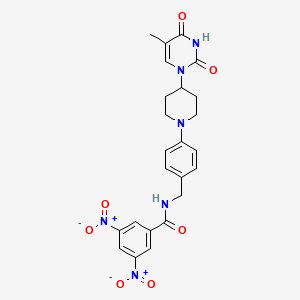


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)
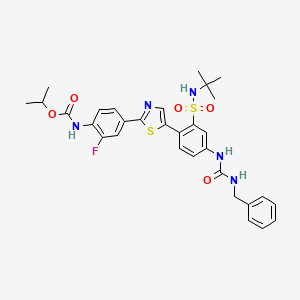
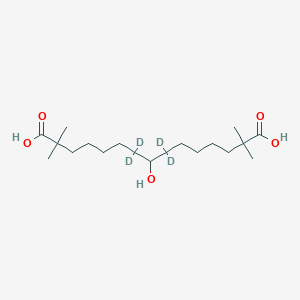
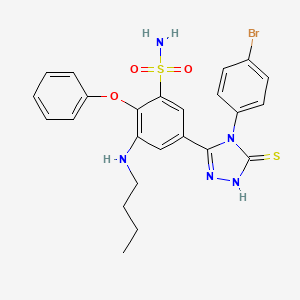



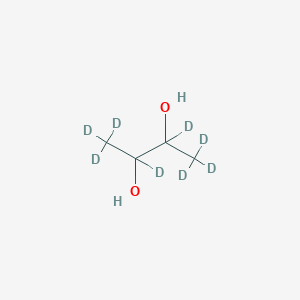
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
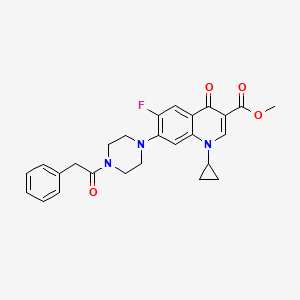
![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
